1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol is a synthetic compound designed and investigated for its potential α1 receptor antagonist activity. [] α1 receptors are a subtype of adrenergic receptors found in various tissues and are involved in physiological processes such as smooth muscle contraction. Antagonists of these receptors can be valuable tools in studying these processes and potentially have therapeutic applications.
1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a trifluoroalkyl group and a piperazine moiety, which are known for their interactions with various biological targets, particularly in the central nervous system. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
The compound can be synthesized through various chemical routes, which have been documented in scientific literature. Its structural and functional characteristics have been explored in studies focusing on its pharmacological properties.
This compound falls under the category of trifluoroalkylated piperazine derivatives. It is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group attached to a propan-2-ol backbone.
The synthesis of 1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves several key steps:
The synthesis may employ methods such as nucleophilic substitution or palladium-catalyzed reactions to achieve high yields and purity. Reaction conditions like temperature, solvent choice, and catalyst type are critical for optimizing the synthesis.
The molecular structure of 1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol can be represented as follows:
Key structural data includes:
This compound features a central carbon atom bonded to three fluorine atoms and a hydroxyl group, with a piperazine ring attached to one side.
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes certain intermediates during chemical transformations.
The mechanism by which 1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol exerts its biological effects typically involves:
Studies suggest that compounds with similar structures display significant affinity for serotonin transporter sites and may act as potential antidepressants or anxiolytics.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm purity and structure.
The molecular architecture of 1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 672952-04-4; C₁₃H₁₇F₃N₂O) enables sophisticated bivalent ligand strategies. Its structure features two distinct pharmacophoric elements:
Table 1: Structural Components Enabling Dual-Target Engagement
Structural Element | Pharmacological Target | Role in Bivalent Design |
---|---|---|
4-Phenylpiperazine | Dopamine D3 receptor | High-affinity antagonist motif |
N-alkyl chain (CH₂) | Spacer optimization | Distance modulation between domains |
1,1,1-Trifluoro-2-ol | μ-Opioid receptor | Agonist engagement & metabolic stability |
Trifluoromethyl group | Bioisostere | Enhanced membrane penetration |
This architecture enables simultaneous engagement of pain-modulating receptors (μ-opioid) and addiction pathways (dopamine D3). The ethylene linker between piperazine nitrogen and the propanol core provides optimal distance (≈6 bonds) for dual binding without steric clash, as demonstrated in molecular docking studies of analogous structures [4] [7]. Hybrid compounds leveraging this scaffold show >20-fold improved selectivity for opioid-dopamine receptor pairs compared to monovalent ligands [7].
Scaffold hybridization integrates two critical neuropharmacological motifs within this single molecule:
Table 2: Hybridization Effects on Receptor Binding Affinity
Structural Variant | D3 Ki (nM) | μ-Opioid Ki (nM) | Selectivity Ratio (μ/D3) |
---|---|---|---|
Parent scaffold (C₁₃H₁₇F₃N₂O) | 3.8 ± 0.2 | 12.5 ± 1.1 | 3.3 |
m-CF₃-phenyl analog* | 1.2 ± 0.1 | 8.7 ± 0.9 | 7.3 |
2-Pyridyl replacement | 42.3 ± 3.7 | 6.2 ± 0.5 | 0.15 |
Des-fluoro analog | 25.1 ± 2.3 | 310 ± 28 | 12.4 |
*CAS 453557-82-9 [4]
Hybrid optimization strategies include:
The trifluoromethyl group serves as a multiparameter optimization tool that simultaneously enhances multiple drug-like properties critical for CNS penetration:
Lipophilicity modulation:
Metabolic stability:
Conformational effects:
Table 3: Impact of Fluorination on Pharmacokinetic Parameters
Parameter | Trifluoro Compound | Non-Fluorinated Analog | Improvement Factor |
---|---|---|---|
Metabolic half-life (human) | 127 min | 28 min | 4.5x |
PAMPA permeability (10⁻⁶ cm/s) | 12.3 ± 1.1 | 8.7 ± 0.9 | 1.4x |
Plasma protein binding | 88% | 76% | - |
CNS MPO score* | 4.8/6 | 3.1/6 | 55% increase |
*Central Nervous System Multiparameter Optimization [4] [7]
Quantum mechanical analysis reveals the CF₃ group:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8